(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGLHDJKWBKHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imine: The imine is formed by reacting the sulfonamide intermediate with 4-methylbenzoyl chloride in the presence of a base.
Esterification: The final step involves esterification of the intermediate with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The sulfonamide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for biochemical studies.
Antimicrobial Activity: The benzothiazole core has been associated with antimicrobial properties, suggesting potential use in developing new antibiotics.
Medicine
Drug Development: The compound’s structure could be modified to enhance its pharmacological properties, making it a potential lead compound in drug discovery.
Industry
Dye and Pigment Production: The compound’s aromatic structure may be useful in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The benzothiazole core may interact with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and inferred reactivity.
Table 1: Structural and Functional Group Comparison
Key Observations
Substituent Effects on Reactivity and Stability: The sulfamoyl group in the target compound and analog enhances polarity and hydrogen-bonding capacity compared to the bromo () or cyano () groups. The 4-methylbenzoyl substituent (target compound) introduces steric hindrance and electron-donating effects, contrasting with the 4-chlorobenzoyl (, electron-withdrawing) and 2-(methylsulfonyl)benzoyl (, strongly electron-withdrawing).
Stereochemical Considerations: The Z-configuration in the target compound and analogs () may enforce a planar geometry around the imino bond, affecting molecular stacking or receptor binding compared to non-stereospecific derivatives (e.g., ).
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in (three-component reactions with benzothiazole, acylating agents, and esters) but substitutes indole with 4-methylbenzoyl chloride and introduces sulfamoyl via sulfonation .
Biological Activity
The compound (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a derivative of benzothiazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from benzothiazole derivatives. The process includes:
- Formation of the Benzothiazole Core : The initial step often involves the reaction of 2-mercaptobenzothiazole with various electrophiles to form substituted benzothiazoles.
- Introduction of Functional Groups : Subsequent reactions introduce the sulfonamide and imine functionalities, critical for biological activity.
- Esterification : The final step involves esterification with ethyl chloroacetate to yield the target compound.
Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 50-100 μg/mL, indicating potent antibacterial activity .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which could be evaluated through:
- Carrageenan-Induced Edema Models : Studies have shown that similar compounds can reduce inflammation by up to 27% in animal models .
Analgesic Activity
The analgesic effects of benzothiazole derivatives have been documented through various pain models. For example:
- Acetic Acid-Induced Writhing Test : Compounds in this class have shown a significant reduction in pain responses, suggesting central and peripheral analgesic mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of several benzothiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibited zones of inhibition ranging from 20 mm to 30 mm against tested strains .
- Anti-inflammatory Assessment : In a controlled study using rodent models, a derivative showed a dose-dependent reduction in paw edema induced by carrageenan, establishing its potential as an anti-inflammatory agent .
Summary of Findings
The biological activities associated with (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate highlight its potential as a therapeutic agent in treating infections and inflammatory conditions. The following table summarizes key biological activities reported in studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
